

Application Note: Quantitative Determination of Pelirine using a Validated HPLC-UV Method

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of **Pelirine**. The method has been developed and validated to be suitable for the routine analysis of **Pelirine** in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer, providing a sharp peak at a specific retention time. The method was validated in accordance with ICH guidelines, demonstrating good linearity, precision, accuracy, and robustness.

Introduction

Pelirine is an alkaloid isolated from the roots of Rauvolfia verticillata[1]. It has the molecular formula C21H26N2O3 and a molecular weight of 354.5 g/mol [1]. As with many natural products, accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the quantitative analysis of pharmaceuticals due to its high sensitivity, specificity, and resolution[2][3][4]. This application note presents a detailed protocol for a validated HPLC-UV method for the determination of **Pelirine**.



Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The specific conditions for the analysis are detailed in the table below.

Parameter	Specification
HPLC System	Agilent 1100 series or equivalent with UV Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.02 M Phosphate Buffer (pH 3.5) (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	25 °C
Detection Wavelength	280 nm
Run Time	10 minutes

Materials and Reagents

- Pelirine reference standard (Purity >95%)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Milli-Q water or equivalent
- 0.45 µm membrane filters



Preparation of Solutions

- 2.3.1. Phosphate Buffer (0.02 M, pH 3.5) Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
- 2.3.2. Mobile Phase Mix acetonitrile and 0.02 M phosphate buffer (pH 3.5) in a ratio of 60:40 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
- 2.3.3. Standard Stock Solution of **Pelirine** (100 μ g/mL) Accurately weigh 10 mg of **Pelirine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
- 2.3.4. Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 5 μ g/mL to 50 μ g/mL by diluting with the mobile phase.

Sample Preparation

For Bulk Drug: Accurately weigh 10 mg of the **Pelirine** bulk drug sample and prepare a 100 μ g/mL solution as described for the standard stock solution. Further dilute to a suitable concentration within the linearity range.

For Pharmaceutical Formulation (e.g., Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Pelirine and transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of Pelirine.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter.



 Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability parameters were evaluated by injecting the standard solution six times. The acceptance criteria for system suitability are presented in the results section.

Linearity

The linearity of the method was established by analyzing a series of **Pelirine** standard solutions at five different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was evaluated by performing the analysis on three different days.

Accuracy

The accuracy of the method was determined by the standard addition method. A known amount of standard **Pelirine** was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%), and the recovery was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion



The developed HPLC-UV method provided a well-resolved peak for **Pelirine** with a retention time of approximately 5.2 minutes. The summary of the validation parameters is presented in the following tables.

Table 1: System Suitability Parameters

Parameter	Result	Acceptance Criteria
Retention Time (min)	5.2 ± 0.05	RSD ≤ 2%
Tailing Factor	1.1	≤ 2
Theoretical Plates	> 2000	> 2000
Peak Area (%RSD)	0.85	RSD ≤ 2%

Table 2: Linearity Data

Parameter	Value
Linearity Range (μg/mL)	5 - 50
Regression Equation	y = 45872x + 1234
Correlation Coefficient (r²)	0.9995

Table 3: Precision Data

Precision	% RSD	Acceptance Criteria
Repeatability (Intra-day)	0.92	RSD ≤ 2%
Intermediate Precision (Interday)	1.35	RSD ≤ 2%

Table 4: Accuracy (Recovery) Data



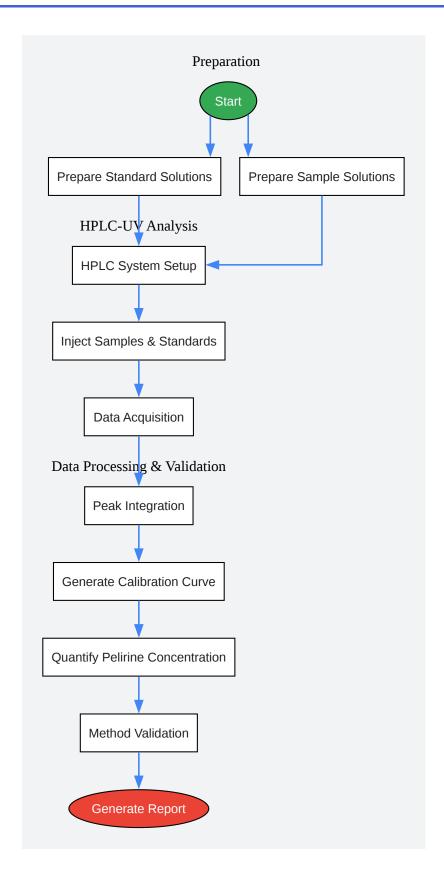
Spike Level (%)	Amount Added (μg/mL)	Amount Recovered (μg/mL)	% Recovery
80	8.0	7.95	99.38
100	10.0	10.08	100.80
120	12.0	11.85	98.75
Mean Recovery	99.64		

Table 5: LOD and LOQ

Parameter	Value (μg/mL)
LOD	0.15
LOQ	0.45

Visualizations

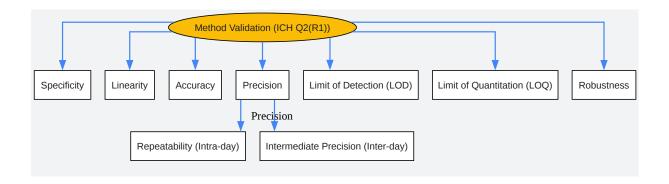




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Caption: Overall experimental workflow for **Pelirine** quantification.





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Caption: Key parameters for HPLC-UV method validation.

Conclusion

The developed RP-HPLC-UV method is simple, rapid, accurate, and precise for the quantitative determination of **Pelirine**. The method was successfully validated as per ICH guidelines and can be effectively used for the routine quality control analysis of **Pelirine** in bulk and pharmaceutical formulations. The clear and structured data presentation, along with detailed protocols, makes this method easily adaptable for researchers and professionals in the field of drug development and analysis.

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